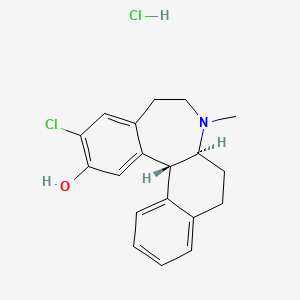

Ecopipam Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

190133-94-9 |

|---|---|

Molecular Formula |

C19H21Cl2NO |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride |

InChI |

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |

InChI Key |

APFMVAHRFWBCDG-JUOYHRLASA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |

Other CAS No. |

190133-94-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Pharmacodynamics of Selective D1/D5 Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of selective antagonists for the D1-like dopamine (B1211576) receptors (D1 and D5). It covers their mechanism of action, the pharmacological profiles of key compounds, and detailed experimental protocols for their characterization.

Introduction to D1-like Receptors

The dopamine receptor family, a class of G protein-coupled receptors (GPCRs), is fundamental to neurotransmission in the central nervous system. These receptors are categorized into two main subfamilies: D1-like (comprising D1 and D5) and D2-like (D2, D3, D4).[1][2][3] D1-like receptors are the most abundant dopamine receptor subtypes in the central nervous system.[4] They are canonically coupled to the Gαs/olf G-protein, and their activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5]

This signaling cascade is crucial for regulating neuronal excitability, synaptic plasticity, and gene expression, thereby influencing critical brain functions such as motor control, learning and memory, and reward processing.[4][6] Consequently, antagonists that selectively block D1 and D5 receptors are valuable research tools and hold therapeutic potential for various neuropsychiatric disorders, including schizophrenia, substance use disorders, and Tourette syndrome.[7][8][9]

Mechanism of Action and Signaling Pathways

Selective D1/D5 antagonists act as competitive inhibitors at the dopamine binding site on the receptor.[10] By occupying this site, they prevent the endogenous ligand, dopamine, from binding and activating the receptor, thereby blocking the downstream signaling cascade.[9][10] This blockade inhibits the production of cAMP and the activation of PKA, ultimately preventing the physiological effects mediated by D1-like receptor stimulation.

The canonical signaling pathway for D1/D5 receptors and the mechanism of antagonist action are illustrated below.

Pharmacological Profiles of Key D1/D5 Antagonists

Several benzazepine compounds have been pivotal in the study of D1-like receptors. The most extensively characterized include SCH23390, Ecopipam (SCH39166), and SKF-83566. Their pharmacological data are summarized below.

The binding affinity (Ki), a measure of a ligand's potency for a receptor, is a critical parameter. Lower Ki values indicate higher binding affinity. The data highlight the high affinity of these compounds for D1 and D5 receptors and their selectivity over D2-like and other receptors.

| Compound | D1 | D5 | D2 | 5-HT2A | 5-HT2C | Reference(s) |

| SCH23390 | 0.2 | 0.3 | 880 | 30 | High Affinity | [8][11][12] |

| Ecopipam (SCH39166) | 1.2 - 3.6 | 2.0 | >1000 | >300 | - | [13][14] |

| SKF-83566 | ~0.56 | - | 2000 (KB) | 11 | - | [15][16] |

Note: A dash (-) indicates data not commonly reported in cited literature. KB is an antagonist dissociation constant functionally determined.

Functional assays measure the biological response to a ligand. For antagonists, this is often the concentration required to inhibit 50% of an agonist's effect (IC50). In vivo studies reveal the compound's effects in a whole organism.

| Compound | In Vitro Functional Activity | Key In Vivo Effects | Reference(s) |

| SCH23390 | Blocks dopamine-stimulated adenylate cyclase. | Decreases locomotor activity; can abolish chemically-induced seizures in rodents. | [6][8][14][17] |

| Ecopipam (SCH39166) | Blocks dopamine-stimulated adenylate cyclase (Ki = 9.1 nM). | Antagonizes apomorphine-induced stereotypy; lacks catalepsy and prolactin elevation seen with D2 antagonists. | [13][14] |

| SKF-83566 | Inhibits adenylyl cyclase 2 (AC2). | Blocks nicotine-induced enhancement of synaptic potentiation. Confounding activity as a dopamine transporter (DAT) inhibitor (IC50 = 5.7 µM). | [15][16][18][19] |

A critical consideration for SKF-83566 is its potent inhibition of the dopamine transporter (DAT), which can confound the interpretation of results intended to be solely due to D1/D5 receptor blockade.[18][19] Similarly, SCH23390's affinity for serotonin (B10506) receptors necessitates careful experimental design to isolate D1/D5-mediated effects.[8] Ecopipam demonstrates a cleaner profile with high selectivity over D2 and 5-HT2 receptors, which may contribute to its reduced liability for extrapyramidal side effects.[7][14]

Key Experimental Protocols

Standardized in vitro assays are essential for characterizing the affinity and functional activity of novel D1/D5 antagonists.

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[20]

-

Objective: To determine the binding affinity (Ki) of a test compound for D1/D5 receptors.

-

Materials:

-

Receptor Source: Homogenized cell membranes from tissue rich in D1/D5 receptors (e.g., rat striatum) or from cell lines expressing the recombinant human receptors (e.g., HEK293).[20][21]

-

Radioligand: A high-affinity D1/D5 radioligand, such as [³H]SCH23390.[20]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions.[20]

-

Test Compound: Unlabeled antagonist at a range of concentrations.

-

Apparatus: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[20]

-

-

Methodology:

-

Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand (e.g., [³H]SCH23390) and increasing concentrations of the unlabeled test compound.

-

Control Groups: Total binding is measured without any competing ligand. Non-specific binding is determined in the presence of a saturating concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH23390).[20]

-

Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[20]

-

Washing: Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

-

This assay measures a compound's ability to antagonize agonist-induced production of the second messenger cAMP.

-

Objective: To determine the functional potency (IC50) of an antagonist in blocking D1/D5 receptor signaling.

-

Materials:

-

Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., HEK293, CHO).[20][22]

-

Agonist: A D1/D5 receptor agonist, such as dopamine.

-

Antagonist: The test compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.[20]

-

cAMP Assay Kit: A kit to measure intracellular cAMP levels, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[22]

-

-

Methodology:

-

Cell Plating: Cells are seeded into multi-well plates and cultured to the desired confluency.

-

Pre-incubation: Cells are pre-incubated with a PDE inhibitor.[20]

-

Antagonist Treatment: Cells are then treated with varying concentrations of the antagonist test compound for a defined period.

-

Agonist Stimulation: Cells are stimulated with a fixed concentration of an agonist (typically at its EC80, the concentration that gives 80% of the maximal response) for a specified time (e.g., 30 minutes).[22]

-

Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular contents.[20]

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured according to the assay kit manufacturer's protocol (e.g., by measuring the HTRF ratio).[22]

-

Analysis: The data are plotted as cAMP level versus log concentration of the antagonist. A non-linear regression analysis is used to determine the IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

-

Conclusion and Future Directions

Selective D1/D5 antagonists are indispensable tools for dissecting the role of D1-like receptor signaling in health and disease. Their primary pharmacodynamic action is the competitive blockade of dopamine's effect at the receptor, leading to an inhibition of the Gs-adenylyl cyclase-cAMP pathway. Pharmacological data reveal compounds like SCH23390 and Ecopipam possess high affinity and selectivity for D1/D5 receptors over the D2 subtype, a crucial feature for avoiding adverse effects associated with D2 blockade.

However, challenges remain. The lack of antagonists with significant selectivity between D1 and D5 receptors has made it difficult to assign specific physiological roles to each subtype using pharmacological methods alone.[2] Furthermore, off-target activities, such as SKF-83566's inhibition of DAT, must be carefully considered when interpreting experimental results. Future drug development efforts will likely focus on creating compounds with improved D1/D5 selectivity or biased ligands that selectively modulate specific downstream signaling pathways, offering the potential for more refined therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct roles of D1 and D5 dopamine receptors in motor activity and striatal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ecopipam - Wikipedia [en.wikipedia.org]

- 8. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are D5 receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Distinct Roles of D1 and D5 Dopamine Receptors in Motor Activity and Striatal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

Ecopipam Hydrochloride: A Deep Dive into Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (B1671091) Hydrochloride (SCH 39166) is a first-in-class selective antagonist of the dopamine (B1211576) D1/D5 receptor family.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth overview of the preclinical research that has elucidated the pharmacological profile and potential therapeutic utility of ecopipam. By selectively targeting the D1/D5 receptors, ecopipam represents a novel mechanism of action distinct from traditional dopamine D2 receptor antagonists, offering the potential for improved side-effect profiles, particularly concerning metabolic and extrapyramidal symptoms.[1][2][3][4][5][6][7][8][9][10][11][12][13] This document will detail the quantitative data from in vitro and in vivo preclinical studies, provide comprehensive experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

Core Data Presentation

In Vitro Receptor Binding Affinity

The selectivity of ecopipam for the D1/D5 receptor subtypes over other dopamine receptors and serotonin (B10506) receptors is a key feature of its pharmacological profile. The following table summarizes the inhibitor constant (Ki) values, which represent the concentration of ecopipam required to inhibit 50% of radioligand binding to the target receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Dopamine D1 | Human | [³H]SCH 23390 | 1.2 | [1] |

| Dopamine D1 | Rat | [³H]SCH 23390 | 1.9 | [1] |

| Dopamine D2 | Human | [³H]Spiperone | 1240 | [1] |

| Dopamine D2 | Rat | [³H]Spiperone | 514 | [1] |

| Dopamine D4 | Human | [³H]Spiperone | 5520 | [1] |

| Dopamine D5 | Human | [³H]SCH 23390 | High Affinity | [1] |

| 5-HT2 | Rat | [³H]Ketanserin | >300 | [1] |

In Vivo Behavioral Effects

Preclinical in vivo studies have been crucial in characterizing the functional consequences of D1/D5 receptor antagonism by ecopipam. The following table summarizes key findings from behavioral assays in rodents.

| Behavioral Assay | Animal Model | Ecopipam (SCH 39166) Dose | Key Finding | Reference |

| Conditioned Avoidance Responding | Rat | 10 mg/kg, p.o. (Minimal Effective Dose) | Inhibition of conditioned avoidance response | [1] |

| Conditioned Avoidance Responding | Squirrel Monkey | 1.78 mg/kg, p.o. (Minimal Effective Dose) | Inhibition of conditioned avoidance response | [1] |

| Apomorphine-Induced Stereotypy | Rat | 10 mg/kg, p.o. (Minimal Effective Dose) | Antagonism of apomorphine-induced stereotyped behaviors | [1] |

| Catalepsy Test | Rat | Up to 10 times the minimal effective dose in conditioned avoidance | No induction of catalepsy | [1] |

| Tic-like Behaviors | D1CT-7 Transgenic Mouse | 1 mg/kg, s.c. (as SCH23390) | Reduction of tic-like behaviors | [2] |

| Prepulse Inhibition (PPI) | D1CT-7 Transgenic Mouse | 1 mg/kg, s.c. (as SCH23390) | Restoration of prepulse inhibition deficits | [2] |

Signaling Pathways and Experimental Workflows

Dopamine D1/D5 Receptor Signaling Pathway and Ecopipam's Mechanism of Action

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that, upon binding with dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition. Ecopipam acts as a competitive antagonist at these receptors, blocking the binding of dopamine and thereby inhibiting the downstream signaling pathway.

References

- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Chemogenetic Inhibition of D1 or D2 Receptor-Containing Neurons of the Substantia Nigra and Striatum in Mice With Tourette Syndrome [frontiersin.org]

- 4. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral fragmentation in the D1CT‐7 mouse model of Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Addressing the Complexity of Tourette's Syndrome through the Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiation of apomorphine-induced stereotyped behaviour by acute treatment with dopamine depleting agents: a potential role for an increased stimulation of D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Ecopipam Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam Hydrochloride (SCH 39166) is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). This technical guide provides an in-depth overview of the in vitro pharmacological profile of Ecopipam, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound for various neurological and psychiatric disorders.

Introduction

Ecopipam is a benzonaphthazepine derivative that has demonstrated high affinity and selectivity for dopamine D1 and D5 receptors.[1][2] Unlike typical antipsychotics that primarily target D2 receptors, Ecopipam's distinct mechanism of action offers a potential for therapeutic efficacy with a reduced risk of extrapyramidal side effects.[1] This document outlines the key in vitro studies that characterize the pharmacological properties of this compound.

Mechanism of Action

Ecopipam functions as a competitive antagonist at D1 and D5 dopamine receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA) and initiates a downstream signaling cascade. By binding to D1/D5 receptors without activating them, Ecopipam blocks the binding of dopamine and thereby inhibits the subsequent production of cAMP.[1][2]

Quantitative Pharmacological Data

The in vitro activity of Ecopipam has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for D1-like receptors.

Table 1: Receptor Binding Affinity of Ecopipam (SCH 39166)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | - | 3.6 | [1][2] |

| Dopamine D1 | - | - | 1.2 | [4][5] |

| Dopamine D5 | - | - | 2.0 | [4][5] |

| Dopamine D2 | [³H]spiperone | - | > 1000 | [1][2] |

| Dopamine D2 | - | - | 980 | [4] |

| Dopamine D4 | - | - | 5520 | [4] |

| Serotonin (5-HT) | [³H]ketanserin | - | > 300 | [1][2] |

| Serotonin (5-HT) | - | - | 80 | [4] |

| α2a Adrenergic | - | - | 731 | [4] |

Table 2: Functional Antagonism of Ecopipam (SCH 39166)

| Assay | Agonist | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dopamine-Stimulated Adenylyl Cyclase | Dopamine | - | 9.1 | - | [1][2] |

| Dopamine-Stimulated Adenylyl Cyclase | Dopamine | Cells expressing D1 receptors | - | 2.3 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe representative protocols for key experiments used to characterize Ecopipam.

Radioligand Binding Assay

This assay measures the affinity of a test compound (Ecopipam) for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of Ecopipam for dopamine and other receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., human D1, D2, D5 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]SCH 23390 for D1 receptors, [³H]spiperone for D2 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Ecopipam. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the Ecopipam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the ability of Ecopipam to inhibit the functional response of a receptor to an agonist, in this case, the production of cAMP.

Objective: To determine the functional potency (IC₅₀ or Kᵢ) of Ecopipam in blocking D1 receptor-mediated cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Agonist: Dopamine or a selective D1 agonist.

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or fluorescence-based biosensor).

Procedure:

-

Cell Plating: Seed the D1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of Ecopipam in stimulation buffer for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Ecopipam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Ecopipam that inhibits 50% of the maximal dopamine-stimulated cAMP response. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for antagonists.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

Caption: Dopamine D1 Receptor Signaling Pathway and Ecopipam's Antagonistic Action.

Caption: Experimental Workflow for In Vitro Characterization of Ecopipam.

Conclusion

The in vitro characterization of this compound confirms its profile as a potent and selective antagonist of the dopamine D1 and D5 receptors. Its high affinity for these receptors, coupled with its demonstrated ability to block dopamine-stimulated adenylyl cyclase activity, provides a solid foundation for its investigation in clinical settings. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued study and development of Ecopipam and other selective D1-like receptor antagonists.

References

- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]

- 6. Buy Ecopipam (EVT-267039) | 112108-01-7 [evitachem.com]

Ecopipam Hydrochloride: A Comprehensive Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (B1671091) Hydrochloride, a selective antagonist of the D1 and D5 dopamine (B1211576) receptors, is an investigational drug with potential therapeutic applications in various neurological and psychiatric disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides an in-depth overview of the solubility and stability profile of Ecopipam Hydrochloride, including quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound (SCH 39166) is a benzonaphthazepine derivative that acts as a potent and selective antagonist of dopamine D1 and D5 receptors.[1] Unlike many typical and atypical antipsychotics that primarily target D2 receptors, Ecopipam's distinct mechanism of action offers a promising alternative for treating conditions such as Tourette syndrome, stuttering, and other central nervous system disorders.[2][3][4] The development of a successful drug product hinges on a comprehensive characterization of the active pharmaceutical ingredient's (API) physicochemical properties. This guide focuses on two critical attributes of this compound: its solubility in various solvent systems and its stability under different environmental conditions.

Solubility Profile

The solubility of an API is a crucial determinant of its bioavailability and is a key consideration in formulation development. The following tables summarize the available quantitative solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~285.49 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility.[5][6] |

| Water | 0.0236 mg/mL (Predicted) | ALOGPS prediction suggests low aqueous solubility.[7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.14 mM) | Clear solution; suitable for in vivo administration.[5][6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.14 mM) | Clear solution; suitable for in vivo administration.[5][6] |

Experimental Protocol: Solubility Determination

Thermodynamic (Shake-Flask) Solubility Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, ethanol, methanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[8][9][10][11]

Table 2: Storage Stability of this compound

| Form | Storage Condition | Duration | Stability |

| Solid (Powder) | -20°C | 3 years | Stable |

| Solid (Powder) | 4°C | 2 years | Stable |

| In Solvent | -80°C | 6 months | Stable |

| In Solvent | -20°C | 1 month | Stable |

| Coated Pellets in Capsules | 25°C / 60% Relative Humidity | 12 weeks | Stable dissolution profile observed.[12] |

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Stability-Indicating HPLC Method Development

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent drug from its degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength (determined by UV scan of this compound)

-

Injection Volume: 10 µL

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[13][14][15]

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period.

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[16]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively antagonizing the D1 and D5 dopamine receptors.[2][17][18] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity. By blocking these receptors, Ecopipam inhibits this signaling cascade.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the solubility and stability of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and formulation scientists involved in the development of this promising therapeutic agent. Further studies to fully characterize the solubility in a wider range of pharmaceutically relevant solvents and to identify and characterize all potential degradation products under various stress conditions are recommended to support the development of stable and bioavailable dosage forms.

References

- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medpagetoday.com [medpagetoday.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ecopipam HCl (SCH-39166) | dopamine D1/D5 receptor antagonist | 190133-94-9 | InvivoChem [invivochem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. snscourseware.org [snscourseware.org]

- 12. WO2014012063A1 - Pharmaceutical dosage forms comprising ecopipam free base or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 13. ijrpp.com [ijrpp.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. sgs.com [sgs.com]

- 17. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]

- 18. researchgate.net [researchgate.net]

The Benzazepine Core: A Journey from Serendipity to Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene (B151609) ring, represents a privileged structure in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents targeting a range of physiological pathways. This technical guide provides a comprehensive overview of the history, discovery, and development of benzazepine derivatives. It delves into the synthetic methodologies for different benzazepine classes, presents quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzazepine core.

A Historical Overview: From a Shadow of Benzodiazepines to a Distinct Therapeutic Class

The story of benzazepines is intrinsically linked to that of their close chemical cousins, the benzodiazepines. The serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Dr. Leo Sternbach at Hoffmann-La Roche, and its subsequent market launch in 1960, marked a new era in the treatment of anxiety and sleep disorders.[1][2][3] This was followed by the introduction of the blockbuster drug diazepam (Valium) in 1963.[1][3]

While the initial focus was heavily on the 1,4- and 1,5-benzodiazepine core, the broader family of seven-membered heterocyclic compounds containing a benzene ring, including the benzazepines, began to attract independent interest. The key distinction lies in the number of nitrogen atoms in the seven-membered ring; benzodiazepines contain two, while benzazepines contain one.

The exploration of the benzazepine scaffold itself does not have a single "discovery" moment akin to Sternbach's discovery of benzodiazepines. Instead, its emergence as a therapeutically important core has been a gradual process, driven by the synthesis and biological evaluation of various derivatives. Key milestones in the development of benzazepine-based drugs include:

-

Dopamine (B1211576) D1 Receptor Agonists: The development of compounds like Fenoldopam, a selective dopamine D1 receptor partial agonist, highlighted the potential of the benzazepine scaffold in cardiovascular medicine for the treatment of hypertension.

-

Serotonin 5-HT2C Receptor Agonists: The discovery and development of Lorcaserin as a selective 5-HT2C receptor agonist for the treatment of obesity showcased the versatility of the benzazepine core in targeting central nervous system receptors.[4][5]

-

Vasopressin V2 Receptor Antagonists: The creation of Tolvaptan, a selective vasopressin V2 receptor antagonist, demonstrated the utility of benzazepine derivatives in treating hyponatremia.

These examples, among others, have solidified the benzazepine ring system as a crucial pharmacophore in modern drug discovery, with ongoing research exploring its potential in a wide range of therapeutic areas.

Classification and Synthesis of Benzazepine Derivatives

Benzazepine derivatives are classified based on the position of the nitrogen atom in the seven-membered ring, leading to 1-benzazepines, 2-benzazepines, and 3-benzazepines. Each class has distinct synthetic routes and structure-activity relationships.

1-Benzazepine Derivatives

Synthesis:

A notable method for the synthesis of 1-benzazepines involves a copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling reaction. This atom- and step-economical approach allows for the direct formation of the seven-membered ring from two inert C-H bonds.[6] Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids.[7]

2-Benzazepine Derivatives

Synthesis:

A common and effective method for the synthesis of 2-benzazepines is through an intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[8][9][10][11] This method offers a rapid route to a variety of 2-benzazepine derivatives.

3-Benzazepine Derivatives

Synthesis:

The synthesis of chiral tetrahydro-3-benzazepine motifs can be achieved with high efficiency and enantioselectivity through the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[12][13]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data for representative benzazepine derivatives, highlighting their potency and selectivity for their respective targets.

Table 1: Dopamine D1 Receptor Ligands

| Compound | R1 | R2 | R3 | R4 | D1R Ki (nM) | D5R Ki (nM) | D2R Ki (nM) |

| 14a | Me | H | OH | H | >10000 | >10000 | >10000 |

| 15a | H | H | OH | H | 165.7 ± 5.6 | 139.7 ± 4.9 | >10000 |

| 14b | Me | Me | OH | H | >10000 | >10000 | >10000 |

| 15b | H | Me | OH | H | 215.3 ± 6.8 | 218.4 ± 7.2 | >10000 |

| 15d | H | H | OH | OMe | 166.8 ± 6.1 | 145.2 ± 5.8 | >10000 |

| Data adapted from Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines.[14] |

Table 2: Serotonin 5-HT2C Receptor Agonists

| Compound | R | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |

| 6 | H | 13 | 480 | 1800 |

| 7d (Lorcaserin) | Me | 13 | 150 | 830 |

| Data adapted from Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin).[4] |

Table 3: Vasopressin V2 Receptor Antagonists

| Compound | R | V2R Ki (nM) | V1aR Ki (nM) |

| Tolvaptan | - | 1.0 | 200 |

| 13i | H | 1.8 | 1.5 |

| 13j | Me | 0.8 | 1.2 |

| 13k | Et | 1.2 | 2.5 |

| Data adapted from Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists.[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis and evaluation of benzazepine derivatives.

Synthesis of 1,5-Benzodiazepine Derivatives

General Procedure:

A mixture of o-phenylenediamine (B120857) (OPDA) (1 mmol, 108.1 mg), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (B52724) (4 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[15]

Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling

General Procedure:

To a flask equipped with a magnetic stirrer, add the starting azetidine-2-carboxamide (B111606) (1.0 mmol), CuI (0.4 mmol, 76 mg), N,N-dimethylglycine (DMG) (0.8 mmol, 112 mg), Cs₂CO₃ (2 mmol, 650 mg), and anhydrous 1,4-dioxane (B91453) (34 mL) under an argon atmosphere. The reaction mixture is stirred at reflux for approximately 3 hours until the starting material is consumed (monitored by TLC). After cooling, ethyl acetate (B1210297) (100 mL) is added to dilute the mixture, which is then filtered. The solvent is removed in vacuo, and the residue is purified by flash column chromatography.[10]

Dopamine D1 Receptor Binding Assay

Protocol:

This assay is performed using a radioligand filter binding method.[16]

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM EDTA, 5 mM KCl.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4.

-

Radioligand: [³H]-SCH 23390.

-

Procedure:

-

Membrane preparations from cells stably expressing the human dopamine D1 receptor are diluted in assay buffer.

-

In a 96-well plate, incubate the diluted membranes with the radioligand and varying concentrations of the test compound (for competition binding) or buffer (for saturation binding). Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., (+)-Butaclamol).

-

Incubate for 60 minutes at 27 °C.

-

Terminate the reaction by rapid filtration over GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine Ki values.[17]

-

Serotonin 5-HT2C Receptor Functional Assay (Calcium Flux)

Protocol:

This assay measures the increase in intracellular calcium upon receptor activation.[18][19][20]

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO-K1).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Procedure:

-

Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Add varying concentrations of the test agonist to the wells.

-

Measure the fluorescence intensity over time using a plate reader equipped for fluorescence measurement (e.g., FLIPR or FDSS).

-

Analyze the data to determine EC50 values.[21]

-

Vasopressin V2 Receptor Functional Assay (cAMP Accumulation)

Protocol:

This assay measures the accumulation of cyclic AMP (cAMP) following receptor activation.[22][23][24]

-

Cell Line: A cell line stably expressing the human vasopressin V2 receptor.

-

cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test antagonist followed by a fixed, sub-maximal concentration of a known V2 receptor agonist (e.g., arginine vasopressin).

-

Incubate for a specified time at 37 °C.

-

Lyse the cells and measure the cAMP levels according to the assay kit manufacturer's protocol.

-

Analyze the data to determine IC50 values.

-

Signaling Pathways of Benzazepine Derivatives

The therapeutic effects of benzazepine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of distinct intracellular signaling cascades.

Dopamine D1 Receptor Agonists

Benzazepine derivatives that act as dopamine D1 receptor agonists can activate at least two major signaling pathways: the canonical Gs/olf-adenylyl cyclase pathway and the Gq/11-phospholipase C pathway.[9][15]

Serotonin 5-HT2C Receptor Agonists

Benzazepine-based 5-HT2C receptor agonists primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream events.[8][25][26]

Vasopressin V2 Receptor Antagonists

Benzazepine derivatives acting as vasopressin V2 receptor antagonists block the action of vasopressin, thereby inhibiting the cAMP-mediated signaling cascade that leads to water reabsorption in the kidneys.[27][28][29]

Conclusion

The benzazepine core has proven to be a remarkably versatile scaffold in drug discovery, leading to the development of important therapeutic agents with diverse mechanisms of action. From the early explorations in the shadow of benzodiazepine (B76468) chemistry to the rational design of highly selective receptor modulators, the journey of benzazepine derivatives highlights the power of medicinal chemistry in addressing a wide range of medical needs. The synthetic strategies, quantitative SAR data, and detailed experimental protocols presented in this guide are intended to empower researchers to further explore the vast potential of this privileged structure and to develop the next generation of innovative benzazepine-based therapeutics.

References

- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Benzodiazepine Story (1983) | Leo Henryk Sternbach | 111 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel and facile synthesis of 1-benzazepines via copper-catalyzed oxidative C(sp3)–H/C(sp2)–H cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concise synthesis of 2-benzazepine derivatives and their biological activity. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. innoprot.com [innoprot.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. innoprot.com [innoprot.com]

- 23. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Ecopipam Hydrochloride in Murine Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Ecopipam Hydrochloride (also known as SCH-39166) in mouse models, based on available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies involving this selective dopamine (B1211576) D1 and D5 receptor antagonist.

Mechanism of Action

Ecopipam acts as a selective antagonist of dopamine D1 and D5 receptors.[1][2] It exhibits significantly lower affinity for D2-like or 5-HT2 receptors.[1] This selectivity is thought to contribute to a reduced risk of extrapyramidal side effects often associated with D2 receptor antagonists.[3][4] By blocking D1/D5 receptors, Ecopipam modulates dopaminergic pathways that are crucial for movement, reward, and cognition.[5][6] This mechanism of action is the basis for its investigation in treating conditions like Tourette syndrome, where dopamine dysregulation is implicated.[5][7]

Quantitative Dosing Data

The following tables summarize the reported dosages of this compound (SCH-39166) used in mouse and rat studies. These data can guide dose selection for various experimental paradigms.

Table 1: Dosing of this compound in Mice

| Mouse Model/Strain | Route of Administration | Dose Range (mg/kg) | Experimental Context/Effect |

| MPS-IIIA Mice | Intraperitoneal (i.p.) | 0.015 - 0.03 | Acute treatment to establish an effective dose for studying autistic-like behaviors.[2] |

| Not Specified | Not Specified | Lower doses | Inhibition of apomorphine-induced climbing.[3][4] |

| Transgenic "ticcy" mouse | Not Specified | Not Specified | A D1 receptor antagonist (SCH23390) decreased repetitive movements.[7] |

Table 2: Dosing of this compound in Rats

| Rat Model/Strain | Route of Administration | Dose Range (mg/kg) | Experimental Context/Effect |

| Long-Evans Rats | Subcutaneous (s.c.) | 0.003 - 0.3 | To eliminate the potentiating effects of nicotine (B1678760) induction.[4] |

| Alcohol-preferring Sardinian Rats | Subcutaneous (s.c.) | 0.1 - 5 | To evaluate effects on ethanol (B145695), food, and water intake. 1 mg/kg inhibited ethanol intake.[8] |

| Sprague Dawley Rats | Oral (p.o.) | 10 | Antagonism of apomorphine-induced stereotypy.[3][4] |

| Not Specified | Subcutaneous (s.c.) | 0.016 | ED50 for in vivo inhibition of [125I]SCH 38840 binding to D-1 receptors in the striatum.[9] |

| Juvenile Crl:CD(SD) Sprague Dawley Rats | Oral (gavage) | 6, 36, 216 | To characterize effects on growth and development.[10] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice.

Protocol 1: Intraperitoneal (i.p.) Administration

This protocol is based on doses used in MPS-IIIA mice and general guidelines for i.p. injections.[2][11][12]

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge)[11]

-

Analytical balance

-

70% ethanol for disinfection

Procedure:

-

Drug Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 0.03 mg/kg) and the number and weight of the mice.

-

Prepare a stock solution or individual doses in sterile saline. For example, to dose a 25g mouse at 0.03 mg/kg, you would need 0.00075 mg. It is practical to prepare a stock solution (e.g., 0.1 mg/mL) and inject a volume of 0.075 mL.

-

Ensure the powder is completely dissolved. Use a vortex mixer and, if necessary, a brief sonication. The final solution should be clear and free of particulates.

-

All solutions for injection must be sterile.[11]

-

-

Animal Restraint:

-

Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

-

Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift forward, reducing the risk of puncturing them.[12]

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

The injection site should be in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.[11][12]

-

Insert a 25-27 gauge needle with the bevel facing up at a 30-40° angle.[11]

-

Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

-

Inject the calculated volume smoothly. The maximum recommended volume for an i.p. injection in mice is typically < 10 ml/kg.[11]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress post-injection.

-

Protocol 2: Subcutaneous (s.c.) Administration

This protocol is adapted from rat studies and general guidelines for s.c. injections in mice.[4][8][13]

Materials:

-

Same as for i.p. administration.

Procedure:

-

Drug Preparation:

-

Follow the same procedure as for i.p. administration to prepare the Ecopipam solution.

-

-

Animal Restraint:

-

Gently scruff the loose skin over the shoulders/neck.

-

-

Injection:

-

Lift the scruffed skin to create a "tent."

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Inject the desired volume into the subcutaneous space.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

To minimize discomfort, the injected fluid should be at body temperature.[13] For repeated injections, it is advisable to vary the injection site.[13]

-

Protocol 3: Oral Gavage (p.o.) Administration

While specific mouse oral gavage protocols for Ecopipam were not found in the search results, this general protocol can be adapted. This method requires proper training to avoid injury to the animal.

Materials:

-

This compound powder

-

Appropriate vehicle (e.g., water, 0.5% methylcellulose)

-

Sterile, flexible plastic feeding tubes or stainless steel gavage needles (20-22 gauge for adult mice)

-

Sterile syringes

Procedure:

-

Drug Preparation:

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

-

Animal Restraint:

-

Securely restrain the mouse by scruffing the neck to prevent head movement. The body should be held in a vertical position.

-

-

Gavage:

-

Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth of the gavage needle.

-

Gently insert the gavage needle into the mouth, to one side of the midline, and advance it along the esophagus.[14] The needle should pass with minimal resistance. If resistance is met, the needle may be in the trachea; withdraw immediately and restart.[14]

-

Once the needle is in the stomach, administer the solution slowly to prevent reflux.[14]

-

Withdraw the needle smoothly and return the mouse to its cage.

-

Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.[14]

-

Visualizations

Dopamine D1/D5 Receptor Antagonism by Ecopipam

Caption: Ecopipam blocks dopamine from binding to D1/D5 receptors.

Experimental Workflow: Ecopipam Administration in a Mouse Behavioral Study

Caption: A typical workflow for an in vivo mouse study with Ecopipam.

References

- 1. Ecopipam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. emalexbiosciences.com [emalexbiosciences.com]

- 7. publications.aap.org [publications.aap.org]

- 8. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchanimaltraining.com [researchanimaltraining.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Ecopipam Hydrochloride in Tourette's Syndrome Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam is a first-in-class selective dopamine (B1211576) D1 receptor antagonist currently under investigation for the treatment of Tourette's syndrome (TS). Unlike currently approved medications for TS which primarily target the D2 dopamine receptor, Ecopipam offers a novel mechanism of action.[1][2] Preclinical research in animal models of Tourette's syndrome is crucial for elucidating the therapeutic potential and underlying mechanisms of Ecopipam. These models aim to replicate the hallmark symptoms of TS, including tic-like behaviors and sensorimotor gating deficits. This document provides a summary of the available preclinical data and detailed protocols for the application of Ecopipam Hydrochloride in relevant animal models.

Mechanism of Action

Ecopipam selectively blocks dopamine D1 and D5 receptors, with little to no affinity for D2-like or serotonin (B10506) 5-HT2 receptors.[1] The prevailing hypothesis for its efficacy in Tourette's syndrome is the "D1 receptor super-sensitivity" theory, which posits that hypersensitive D1 receptors may underlie the repetitive and compulsive behaviors characteristic of the disorder.[1][3][4][5] By antagonizing these receptors, Ecopipam is thought to normalize dopamine signaling in the corticostriatal-thalamo-cortical (CSTC) circuits, which are implicated in the pathophysiology of TS.

Dopamine D1 Receptor Signaling Pathway in the Striatum

The diagram below illustrates the canonical signaling pathway of the dopamine D1 receptor in striatal neurons. Ecopipam, as a D1 antagonist, blocks the initiation of this cascade.

Animal Models of Tourette's Syndrome

Several animal models have been developed to study the pathophysiology of TS and to screen potential therapeutics. The most relevant models for testing D1 receptor antagonists include genetic models and pharmacologically-induced models.

-

D1CT-7 Mouse Model: This transgenic mouse model expresses a cholera toxin subunit A1 (CTA1) transgene under the control of the dopamine D1 receptor promoter, leading to a constitutively active Gs-alpha subunit in D1-receptor-expressing neurons. These mice exhibit spontaneous tic-like head and body twitches, as well as deficits in sensorimotor gating, which are key features of TS.[6][7]

-

3,3'-Iminodipropionitrile (IDPN)-Induced Model: Systemic administration of the neurotoxin IDPN in rodents induces a behavioral syndrome characterized by persistent stereotypies, including head-shaking, circling, and hyperactivity. This model is widely used due to its reliability in producing tic-like behaviors.[8]

Quantitative Data on the Effects of D1 Receptor Antagonism

While specific dose-response data for Ecopipam in these models is limited in publicly available literature, studies using the selective D1 receptor antagonist SCH23390 in the D1CT-7 mouse model provide valuable insights into the potential effects of Ecopipam. Furthermore, a study in cholinergic interneuron-depleted (CIN-d) mice, another model exhibiting TS-like behaviors, provides direct evidence for Ecopipam's efficacy.

Table 1: Effects of D1 Receptor Antagonists on Tic-like Behaviors and Prepulse Inhibition (PPI) in Mouse Models of Tourette's Syndrome

| Animal Model | Treatment | Dose (mg/kg) | Route | Behavioral Assay | Outcome |

| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Grooming Duration | Reversal of stress-induced increase in grooming |

| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Grooming Duration | Reversal of stress-induced increase in grooming |

| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Digging Duration | Reversal of stress-induced increase in digging |

| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Digging Duration | Reversal of stress-induced increase in digging |

| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Head Jerks | Reversal of stress-induced increase in head jerks |

| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Head Jerks | Reversal of stress-induced increase in head jerks |

| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Eye Blinks | Reversal of stress-induced increase in eye blinks |

| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Eye Blinks | Reversal of stress-induced increase in eye blinks |

| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Prepulse Inhibition (PPI) | Rescue of stress-induced PPI deficits |

| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Prepulse Inhibition (PPI) | Rescue of stress-induced PPI deficits |

Source: Adapted from a study on CIN-d mice.[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of Tourette's syndrome.

Protocol 1: Induction of Tourette's Syndrome-like Phenotype

A. IDPN-Induced Model in Rats

-

Animals: Male Sprague-Dawley rats (180-220 g) are individually housed and acclimatized for at least one week before the experiment.

-

IDPN Solution Preparation: Dissolve 3,3'-Iminodipropionitrile (IDPN) in sterile 0.9% saline to a final concentration for a 150 mg/kg dosage.

-

Induction: Administer IDPN (150 mg/kg) via intraperitoneal (IP) injection once daily for 7 consecutive days. Control animals receive an equivalent volume of 0.9% saline.

-

Phenotype Confirmation: Following the 7-day induction period, observe the rats for the presence of characteristic stereotypies such as head-shaking, circling, and excessive grooming. Behavioral scoring (see Protocol 3) should be performed to confirm the successful induction of the TS-like phenotype before commencing drug treatment studies.

Protocol 2: this compound Administration

A. Oral Gavage in Rodents

-

Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC Na) in sterile water.

-

Dosage Calculation: Calculate the required volume for each animal based on its body weight and the desired dose.

-

Restraint: Properly restrain the mouse or rat to ensure its head and body are in a straight line, facilitating the passage of the gavage needle.[10][11][12][13][14]

-

Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and guide it over the tongue into the esophagus. Do not force the needle.[10][11][12][13][14]

-

Administration: Slowly administer the Ecopipam suspension.

-

Withdrawal and Monitoring: Carefully remove the gavage needle and monitor the animal for a few minutes to ensure there are no adverse effects such as respiratory distress.[10][11][12][13][14]

Protocol 3: Quantification of Stereotyped Behaviors

-

Apparatus: Place the animal in a clean, standard observation cage.

-

Habituation: Allow the animal to habituate to the cage for a predetermined period (e.g., 10-30 minutes) before observation.

-

Observation Period: Observe and score the animal's behavior for a set duration (e.g., 30 minutes).

-

Scoring: A trained observer, blind to the experimental groups, should score the presence and frequency of specific stereotyped behaviors. A common scoring system is provided below.[2][3][8][15][16]

Table 2: Stereotypy Scoring Scale for Rodents

| Score | Behavior | Description |

| 0 | Inactive | Lying down, no movement. |

| 1 | Normal | Normal exploratory behavior, moving around the cage. |

| 2 | Hyperactive | Rapid, continuous movement around the cage. |

| 3 | Slow, repetitive movements | Stereotyped movements of the head, limbs, or sniffing. |

| 4 | Fast, repetitive movements | Intense sniffing, head-bobbing, or gnawing in a localized area. |

| 5 | Continuous, intense stereotypy | Continuous gnawing, licking, or biting of the cage or self, with brief periods of locomotion. |

| 6 | Dyskinetic-like movements | Repetitive jerky movements of the limbs or trunk, loss of balance. |

Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

-

Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).

-

Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB, 20 ms) with a specific inter-stimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Conclusion

This compound, as a selective D1 receptor antagonist, holds promise as a novel therapeutic for Tourette's syndrome. The animal models and protocols described herein provide a framework for researchers to further investigate its efficacy and mechanism of action. Rigorous preclinical evaluation using standardized models and quantitative behavioral assessments is essential to advance our understanding of Ecopipam's potential and to guide its clinical development for the treatment of Tourette's syndrome.

References

- 1. emalexbiosciences.com [emalexbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]

- 6. publications.aap.org [publications.aap.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.sdsu.edu [research.sdsu.edu]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. research.fsu.edu [research.fsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. boa.unimib.it [boa.unimib.it]

Preparing Ecopipam Hydrochloride Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam Hydrochloride (SCH 39166) is a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptors.[1] It is a valuable tool for in vitro studies investigating dopaminergic signaling pathways and their roles in various physiological and pathological processes. Ecopipam has been explored for its therapeutic potential in conditions such as Tourette syndrome, schizophrenia, and obesity.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound in cell-based assays.

Data Presentation

While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various cell lines are not extensively reported in publicly available literature, the following table summarizes its binding affinity for dopamine receptors. Researchers should determine the optimal concentration for their specific cell line and assay through dose-response experiments.

| Parameter | Receptor | Value | Species | Source |

| Ki | Dopamine D1 | 1.2 nM | Human | [1] |

| Ki | Dopamine D5 | 2.0 nM | Human | [1] |

| Ki | Dopamine D2 | 0.98 µM | Human | [1] |

| Ki | Dopamine D4 | 5.52 µM | Human | [1] |

| Ki | 5-HT2A | 0.08 µM | Human | [1] |

| Ki | α2a | 0.73 µM | Human | [1] |

| ED50 (in vivo binding) | Dopamine D1 | 0.016 mg/kg | Rat | [2] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile phosphate-buffered saline (PBS)

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Protocol for Preparation of a 10 mM Stock Solution

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube to achieve a 10 mM stock solution. The molecular weight of this compound is 350.28 g/mol .

-

Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 3.50 mg of this compound in 1 mL of DMSO.

-

-

Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Preparing Working Solutions for Cell Culture

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in sterile complete cell culture medium to the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

-

Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period according to the experimental design.

Mandatory Visualizations

References

Ecopipam Hydrochloride: Clinical Trial Design and Endpoints for Neurological Disorders

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ecopipam (B1671091) Hydrochloride is a first-in-class, selective dopamine (B1211576) D1/D5 receptor antagonist under investigation for the treatment of various central nervous system (CNS) disorders.[1] Its unique mechanism of action, which differentiates it from typical antipsychotics that primarily target D2 receptors, has prompted extensive clinical evaluation, particularly in Tourette Syndrome (TS) and childhood-onset fluency disorder (stuttering).[1][2] D1 receptor super-sensitivity is hypothesized to be a potential mechanism underlying the repetitive and compulsive behaviors characteristic of Tourette Syndrome.[3][4] This document provides a detailed overview of the clinical trial designs, endpoints, and experimental protocols for key studies of ecopipam, intended to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action: D1/D5 Receptor Antagonism